molecular formula C5H10ClF3N2O B13884434 (R)-2-Amino-5,5,5-trifluoropentanamidehydrochloride

(R)-2-Amino-5,5,5-trifluoropentanamidehydrochloride

Cat. No.: B13884434
M. Wt: 206.59 g/mol
InChI Key: GDTKAFYBAAISCN-UHFFFAOYSA-N
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Description

®-2-Amino-5,5,5-trifluoropentanamidehydrochloride is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethyl group, and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-5,5,5-trifluoropentanamidehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a trifluoromethyl ketone.

    Amination: The precursor undergoes amination to introduce the amino group. This step often involves the use of reagents like ammonia or amines under controlled conditions.

    Amidation: The intermediate product is then subjected to amidation to form the amide group. This can be achieved using reagents like acyl chlorides or anhydrides.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of ®-2-Amino-5,5,5-trifluoropentanamidehydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-2-Amino-5,5,5-trifluoropentanamidehydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group or the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-5,5,5-trifluoropentanamidehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, ®-2-Amino-5,5,5-trifluoropentanamidehydrochloride is explored for its potential therapeutic applications. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other high-performance materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-5,5,5-trifluoropentanamidehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s trifluoromethyl group can enhance binding affinity and selectivity, leading to modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-Amino-4,4,4-trifluorobutanamidehydrochloride
  • ®-2-Amino-6,6,6-trifluorohexanamidehydrochloride
  • ®-2-Amino-5,5,5-trifluoropentanamide

Uniqueness

®-2-Amino-5,5,5-trifluoropentanamidehydrochloride is unique due to its specific trifluoromethyl group positioning and the presence of both amino and amide functionalities. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5,5,5-trifluoropentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3N2O.ClH/c6-5(7,8)2-1-3(9)4(10)11;/h3H,1-2,9H2,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTKAFYBAAISCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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